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Salinosporamide C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salinosporamide C is a natural product isolated from the marine actinomycete Salinispora
tropica. It belongs to the salinosporamide family of compounds, which are known for their
potent biological activities. While its close analog, Salinosporamide A (Marizomib), is a well-
studied proteasome inhibitor that has entered clinical trials for cancer treatment,
Salinosporamide C presents a distinct chemical structure and attenuated biological profile.
This technical guide provides a comprehensive overview of the molecular formula, weight, and
available biological data for Salinosporamide C, intended to inform further research and drug
development efforts.

Chemical Properties

Salinosporamide C is characterized as a decarboxylated pyrrole analogue of Salinosporamide
A.[1] Its fundamental chemical properties are summarized in the table below.

Property Value Reference
Molecular Formula C14H18CINO3 [1]
Molecular Weight 283.75 g/mol [1]
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Biological Activity and Mechanism of Action

The primary mechanism of action for the salinosporamide class of compounds, exemplified
by Salinosporamide A, is the inhibition of the 20S proteasome.[2][3] The proteasome is a
critical cellular complex responsible for protein degradation, and its inhibition can lead to the
accumulation of regulatory proteins, cell cycle arrest, and apoptosis, making it a key target in
cancer therapy.[3][4] Salinosporamide A covalently modifies the active site threonine residues
of the 20S proteasome, leading to irreversible inhibition.[2][3]

In contrast, Salinosporamide C exhibits significantly reduced cytotoxic activity.[1] This is
attributed to its distinct chemical structure, which lacks the [3-lactone ring that is crucial for the
potent proteasome inhibitory activity of Salinosporamide A.[1] The B-lactone acts as the
electrophilic "warhead" that covalently binds to the proteasome's active site.[5] The absence of
this key functional group in Salinosporamide C results in a dramatic decrease in its ability to
inhibit the proteasome and, consequently, its anticancer effects.

Comparative Cytotoxicity

Studies comparing the cytotoxic effects of Salinosporamide A and C against the HCT-116
human colon carcinoma cell line have demonstrated a substantial difference in potency.
Salinosporamide A exhibits an ICso value of 11 ng/mL, whereas Salinosporamide C is
significantly less active.[1][2] This stark contrast underscores the critical role of the B-lactone
moiety in the biological activity of this class of compounds.

Biosynthesis of Salinosporamides

The biosynthesis of salinosporamides in Salinispora tropica is governed by a dedicated gene
cluster, referred to as the 'sal’ gene cluster.[5] This pathway involves a hybrid polyketide
synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[2][5] The
biosynthesis of Salinosporamide A proceeds through the assembly of three key building blocks:
acetate, cyclohexenylalanine, and chloroethylmalonyl-CoA.[5][6] The formation of the
characteristic y-lactam-[3-lactone bicyclic core is a critical step in the pathway.[5]

Salinosporamide C is believed to be a rearranged or shunt product of the main
Salinosporamide A biosynthetic pathway.[4] Its formation likely involves the decarboxylation of
a precursor, leading to the formation of the pyrrole ring system. The proposed biosynthetic
relationship between Salinosporamide A and C is depicted in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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